6''-Acetylapiin
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H30O15 |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H30O15/c1-12(30)38-9-20-22(34)23(35)24(43-27-25(36)28(37,10-29)11-39-27)26(42-20)40-15-6-16(32)21-17(33)8-18(41-19(21)7-15)13-2-4-14(31)5-3-13/h2-8,20,22-27,29,31-32,34-37H,9-11H2,1H3/t20-,22-,23+,24-,25+,26-,27+,28-/m1/s1 |
InChI Key |
IJUKPRHUCJJFTO-HMZWGCPASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Synonyms |
6''-acetylapiin apiin |
Origin of Product |
United States |
Synthesis of the Apigenin Aglycone:the Synthesis of the Apigenin Backbone is Well Documented. a Common and Efficient Method Starts from Commercially Available Phloroglucinol and P Hydroxybenzaldehyde or Its Protected Form, Anisaldehyde .researchgate.neta Typical Sequence Involves:
Protection: Protection of the phenolic hydroxyl groups of the starting materials that are not involved in the initial condensation reaction.
Condensation: An aldol (B89426) condensation or Claisen-Schmidt condensation reaction to form the chalcone (B49325) intermediate.
Cyclization: Oxidative cyclization of the chalcone, often using a catalyst like iodine in a suitable solvent, to form the flavone (B191248) core. researchgate.net
Deprotection: Removal of the protecting groups to yield the final apigenin (B1666066) (5,7,4'-trihydroxyflavone) structure.
Glycosylation Strategy:the Assembly of the Unique Apioglucosyl Moiety and Its Attachment to the Apigenin Core is the Most Challenging Aspect of the Synthesis. the Disaccharide Itself, Apiosyl 1→2 Glucose, Would First Be Synthesized. This Involves the Coupling of Protected Apiose and Glucose Monosaccharides. Subsequently, This Disaccharide Would Be Attached to the 7 Hydroxyl Group of the Apigenin.
Challenges in Glycosylation: The key challenge lies in achieving regioselective glycosylation at the C-7 hydroxyl group of apigenin (B1666066), as it possesses three hydroxyl groups (C-5, C-7, and C-4') of varying reactivity. The C-7 hydroxyl is generally more nucleophilic than the C-4' hydroxyl, and the C-5 hydroxyl is strongly hydrogen-bonded to the C-4 carbonyl group, making it the least reactive. Strategic use of protecting groups on the C-4' position is often necessary to ensure selective C-7 glycosylation.
Known Methodologies: Syntheses of other complex apigenin glycosides have been achieved and provide a roadmap. For instance, the total synthesis of apigenin 7-O-β-D-cellobiosyl-4′-O-β-D-glucopyranoside was accomplished starting from naringenin, which involved sequential glycosylation, oxidation, and deprotection steps. tandfonline.com Similarly, the synthesis of apigenin 7,4′-di-O-β-glucopyranoside utilized a Lewis acid-and-base promotion system for the second glycosylation step, highlighting the specialized conditions required. capes.gov.br
Regioselective Acetylation:the Final Step in the Synthesis of 6 Acetylapiin Would Be the Selective Acetylation of the Primary Hydroxyl Group at the C 6 Position of the Terminal Apiose Sugar.
Semisynthetic Modifications for Structure-Activity Relationship Studies
Semisynthesis, starting from the naturally abundant precursor apiin, is a more practical approach for generating a library of analogs for structure-activity relationship (SAR) studies. These studies are crucial for understanding how the chemical structure of 6''-Acetylapiin correlates with its biological functions and for optimizing its activity. The primary focus of these modifications is often on the acetyl group and the free hydroxyl groups.
Key Modifications and SAR Insights:
Variation of the Acyl Group: The acetyl group can be replaced with other acyl moieties of varying chain length, branching, and aromaticity. This modification primarily influences the lipophilicity of the molecule. Acylation is a known strategy to improve the ability of flavonoids to cross cell membranes. nih.gov General findings suggest that acylation can either increase or decrease the biological activity of flavonoids depending on the specific assay and parent compound. nih.govbohrium.com
Position of Acylation: The location of the acetyl group is critical. While natural 6''-Acetylapiin is acetylated on the apiose sugar, synthetic strategies could place acetyl groups on other free hydroxyls of the glucose or even the apigenin (B1666066) core (though this would be a more complex synthesis). Studies on acetylated apigenin aglycone have shown that the position of acetylation significantly impacts biological activity. For example, 5,7,4′-O-triacetate apigenin (3Ac-A) showed strong anti-migration activity in MDA-MB-231 cancer cells, whereas 7,4′-O-diacetate apigenin (2Ac-A) had an enhanced antiproliferative effect but weaker anti-migration properties. mdpi.com This highlights the distinct roles of different hydroxyl groups.
Glycoside Chain Modification: The apioglucosyl moiety can be altered. Enzymatic or chemical methods could be used to shorten, extend, or change the composition of the sugar chain to determine the role of the glycoside portion in receptor binding or bioavailability. It has been noted that for some biological activities, the aglycone itself is more active than the glycoside, possibly due to steric hindrance. nih.gov However, the removal of the entire sugar moiety from 6''-Acetylapiin to yield apigenin was found to enhance its estrogenic activity. nih.gov
| Parent Flavonoid | Acetylated Derivative(s) | Cancer Cell Line | Observed Effect of Acetylation | Fold Change in IC₅₀ (vs. Parent) | Reference |
|---|---|---|---|---|---|
| Kaempferol (B1673270) | 4Ac-K | MDA-MB-231 | Enhanced Inhibition | ~1.22x Stronger | mdpi.com |
| Quercetin | 5Ac-Q | MDA-MB-231 | Enhanced Inhibition | ~1.50x Stronger | mdpi.com |
| Apigenin | 2Ac-A (7,4'-diacetate) | MDA-MB-231 | Enhanced Inhibition | ~1.62x Stronger | mdpi.com |
| Apigenin | 3Ac-A (5,7,4'-triacetate) | MDA-MB-231 | Decreased Inhibition | ~1.15x Weaker | mdpi.com |
| Myricetin | 6Ac-M | HCT-116 | Decreased Inhibition | ~1.87x Weaker | mdpi.com |
Development of Chemically Modified Probes for Biological Research
The identification of the direct molecular targets of natural products is a fundamental goal in chemical biology. Chemically modified probes are indispensable tools for achieving this. To date, the development of a specific chemical probe based on 6''-Acetylapiin has not been reported in the literature. However, established methodologies for creating flavonoid-based probes provide a clear blueprint for how such a tool could be designed. researchgate.net
The general strategy involves derivatizing the parent molecule with a small, bio-orthogonal handle that can be used for affinity purification or fluorescence imaging.
Probe Design: A chemical probe derived from 6''-Acetylapiin would ideally retain the core structure and biological activity of the parent compound. A common approach is to introduce a linker arm terminating in an alkyne or azide (B81097) group. nih.gov This modification would likely be targeted at one of the flavonoid's free hydroxyl groups, for instance, on the glucose moiety, to minimize disruption of the key pharmacophore. The synthesis would require careful, multi-step protection and deprotection chemistry.
Application in Target Identification: The resulting alkyne- or azide-tagged probe could be used in activity-based protein profiling (ABPP) experiments. nih.govacs.org In this technique, the probe is incubated with cell lysates or live cells. After binding to its protein targets, a reporter tag (e.g., biotin (B1667282) for pulldown or a fluorophore for imaging) is attached via a highly specific "click chemistry" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).
Example from a Related Flavonoid: A study on the neuroprotective flavonoid taxifolin (B1681242) successfully employed this strategy. nih.govacs.orgresearchgate.net Researchers synthesized a probe, 7-O-cinnamoyltaxifolin-alkyne, which retained the neuroprotective activity of the parent compound. Using this probe in affinity pulldown experiments followed by mass spectrometry, they identified adenine (B156593) nucleotide translocase 1 (ANT-1) and sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) as specific intracellular binding partners. nih.govacs.org A similar approach using a 6''-Acetylapiin-based probe could uncover its unique molecular targets and shed light on its mechanisms of action.
The synthesis of such probes is challenging but offers a powerful method to move beyond phenotypic observations and understand the precise molecular interactions that underpin the biological effects of 6''-Acetylapiin.
Isolation, Purification, and Analytical Methodologies for 6 Acetylapiin
Extraction Techniques from Plant Matrices
The initial and most critical step in obtaining 6''-Acetylapiin is its extraction from the plant matrix. mdpi.com The selection of an appropriate extraction technique and solvent system is paramount for achieving high recovery of this flavonoid glycoside.
Solvent extraction remains a fundamental and widely used method for isolating phytochemicals, including 6''-Acetylapiin. nih.gov The efficiency of this process is contingent upon several factors, such as the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. nih.govopenresearchafrica.org The polarity of the solvent is a critical parameter, as it influences the solubility of the target compound. researchgate.net
Methanol (B129727) is frequently employed for the extraction of flavonoids from parsley (Petroselinum crispum), a known source of 6''-Acetylapiin. researchgate.net Research on related flavonoids in parsley, such as apigenin (B1666066), has shown that aqueous ethanol (B145695) solutions are highly effective. researchgate.net The addition of water to organic solvents like ethanol can enhance extraction efficiency for phenolics. mdpi.comresearchgate.net For instance, studies on the extraction of phenolic compounds from Funtumia elastica demonstrated that the recovery increased as ethanol concentration rose, reaching an optimum at 60% ethanol. openresearchafrica.org Similarly, optimizing the extraction of apigenin from parsley leaves indicated that 80% ethanol was the most effective solvent. researchgate.net
The optimization process often involves a single-factor analysis followed by response surface methodology to determine the ideal conditions. openresearchafrica.org Key parameters and their typical effects are summarized below:
Solvent Concentration: The ratio of solvent to water is adjusted to match the polarity of 6''-Acetylapiin. For many flavonoids, a binary mixture (e.g., ethanol/water) is more efficient than a pure solvent. openresearchafrica.orgresearchgate.net
Temperature: Higher temperatures generally increase the solubility and diffusion rates of the target compound. nih.gov However, excessively high temperatures can lead to the degradation of thermolabile compounds. mdpi.com
Time: Extraction time must be sufficient to allow the solvent to penetrate the plant matrix and dissolve the compound. Prolonged extraction does not always lead to higher yields and can increase the co-extraction of impurities. openresearchafrica.org
Solid-to-Liquid Ratio: A lower ratio (more solvent) can increase the concentration gradient, thereby enhancing the diffusion of the solute from the plant material into the solvent. openresearchafrica.org
Table 1: Optimized Solvent-Based Extraction Parameters for Flavonoids from Plant Matrices
| Parameter | Optimized Value/Range | Plant Source (Compound) | Reference |
|---|---|---|---|
| Solvent | 80% Ethanol | Parsley (Petroselinum crispum) (Apigenin) | researchgate.net |
| Temperature | 40°C | Parsley (Petroselinum crispum) (Apigenin) | researchgate.net |
| Time | 30 min | Parsley (Petroselinum crispum) (Apigenin) | researchgate.net |
| Solid-to-Solvent Ratio | 1:25 g/mL | Parsley (Petroselinum crispum) (Apigenin) | researchgate.net |
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed. researchgate.netsapub.org These "green" techniques offer faster, more efficient, and more environmentally friendly alternatives. mdpi.commdpi.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. mdpi.com The heating occurs due to the interaction of microwaves with polar molecules in the matrix, following mechanisms of ionic conduction and dipole rotation. sapub.org This rapid, localized heating disrupts the plant cell walls, facilitating the release of bioactive compounds into the solvent. mdpi.comoleumdietetica.es Key advantages of MAE include reduced processing time, lower solvent usage, and increased extraction rates. sapub.org Research on apigenin extraction from parsley found that optimal conditions for MAE included using 80% ethanol as a solvent for a duration of 2 minutes with a microwave power of 180 W. researchgate.net
Ultrasound-Assisted Extraction (UAE) , or sonication, employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer. nih.gov UAE is particularly suitable for extracting thermolabile compounds as it can be performed at lower temperatures. nih.gov For the extraction of apigenin from parsley, UAE was optimized with 80% ethanol at 40°C for 30 minutes, yielding a higher amount of the compound compared to MAE under its own optimized conditions. researchgate.net
Table 2: Comparison of Advanced Extraction Methods for Apigenin from Parsley
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Reference |
|---|---|---|---|
| Optimal Solvent | 80% Ethanol | 80% Ethanol | researchgate.net |
| Optimal Time | 2 min | 30 min | researchgate.net |
| Optimal Temperature | Not specified (Power dependent) | 40°C | researchgate.net |
| Power | 180 W | 90% | researchgate.net |
| Extraction Yield | 7.90 ± 0.14 mg/g | 9.48 ± 0.11 mg/g | researchgate.net |
Solvent-Based Extraction Optimization
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of 6''-Acetylapiin. oleumdietetica.essunnypharmtech.com The process typically involves a combination of different chromatographic methods to achieve high purity.
Column chromatography is a fundamental and versatile technique used for the large-scale separation and purification of compounds from mixtures. rnlkwc.ac.inhilarispublisher.com The principle of separation is based on the differential adsorption of components onto a solid stationary phase as a liquid mobile phase moves through the column. rnlkwc.ac.in Compounds with a higher affinity for the stationary phase move slower, while those with a lower affinity move faster, enabling separation. rnlkwc.ac.in
For the purification of flavonoids like 6''-Acetylapiin, silica (B1680970) gel is a commonly used stationary phase. The mobile phase usually consists of a gradient of solvents with increasing polarity, such as a mixture of chloroform (B151607) and methanol. researchgate.net The process begins with a non-polar solvent, allowing less polar compounds (impurities) to elute first. The polarity of the mobile phase is then gradually increased to elute more polar compounds, including the target flavonoid glycoside. rnlkwc.ac.in Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the compound of interest. rnlkwc.ac.in This method is crucial for initial cleanup and fractionation of the crude plant extract. hilarispublisher.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the final purification and analysis of compounds like 6''-Acetylapiin. nih.gov It offers superior separation power, speed, and sensitivity compared to standard column chromatography. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying flavonoids.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. nih.gov A typical mobile phase for flavonoid separation is a gradient of an aqueous solvent (often containing an acid like phosphoric acid or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). researchgate.netnih.gov In the isolation of 6''-Acetylapiin, HPLC systems equipped with an Inertsil ODS-2 column have been utilized. glycoscience.ru
Preparative HPLC, which uses larger columns and higher flow rates, is employed to isolate larger quantities of the pure compound. nih.gov The fractions corresponding to the 6''-Acetylapiin peak, identified by a detector (commonly UV-Vis at a specific wavelength), are collected. thermofisher.com The purity of the isolated compound is then confirmed using analytical HPLC. researchgate.net
Table 3: Exemplary HPLC Conditions for Flavonoid Analysis and Purification
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 (Reversed-Phase) | researchgate.net |
| Mobile Phase | Gradient of Methanol and 0.2% Phosphoric Acid in water | researchgate.net |
| Detection | UV Detector | researchgate.net |
| Purpose | Purity analysis and quantification | researchgate.netnih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in natural product isolation. hilarispublisher.com While not typically used for final purification, it plays a vital supportive role in the isolation workflow for 6''-Acetylapiin. researchgate.net
Its primary applications include:
Monitoring Column Chromatography: TLC is used to analyze the fractions collected from the column, allowing researchers to identify and pool the fractions containing the target compound. hilarispublisher.com
Optimizing Separation Conditions: It can be used to quickly test different solvent systems to find the optimal mobile phase for column chromatography or HPLC. hilarispublisher.com
Screening Crude Extracts: TLC provides a quick qualitative assessment of the complexity of a plant extract and the presence of flavonoids, which can be visualized under UV light or after spraying with a suitable reagent.
In a typical TLC setup for flavonoid separation, a silica gel plate serves as the stationary phase, and a solvent system, such as a mixture of chloroform, hexane, and methanol, is used as the mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification
Advanced Analytical Techniques for Detection and Quantification
The detection and quantification of 6''-Acetylapiin in complex matrices, such as plant extracts, rely on sophisticated analytical techniques that offer high sensitivity, selectivity, and resolution. The structural complexity of this acylated flavone (B191248) glycoside necessitates the use of powerful chromatographic and spectrometric methods for its unambiguous identification and accurate measurement.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the quantitative analysis of 6''-Acetylapiin. aurora-universities.eumdpi.com This method provides robust and reliable quantification by separating the compound from a complex mixture of other phytochemicals. mdpi.com The separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution program. mdpi.com This program involves a mobile phase consisting of an aqueous solvent (often acidified with formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. mdpi.commdpi.com
The DAD detector measures the absorbance of the eluate across a range of wavelengths simultaneously, allowing for the selection of the optimal wavelength for maximum absorbance of 6''-Acetylapiin, thereby enhancing the sensitivity of the detection. It also provides UV spectra of the analyte, which aids in peak identification by comparing it with a reference standard. The quantification is performed by creating a calibration curve from standards of known concentrations and correlating the peak area of the analyte in the sample to this curve. nih.gov
Table 1: Typical HPLC-DAD Parameters for Flavonoid Analysis This table presents a generalized set of parameters; actual conditions must be optimized for specific applications.
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic component (strong solvent) for eluting compounds. mdpi.com |
| Elution Mode | Gradient | Varies the ratio of Mobile Phase A to B over time to effectively separate a wide range of compounds. mdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | Diode Array Detector (DAD) | Acquires UV-Vis spectra, enabling detection at the compound's maximum absorbance (~270 nm and ~335 nm for flavones). |
| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the HPLC system. |
| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the qualitative and quantitative analysis of 6''-Acetylapiin. iiarjournals.orgresearchgate.net Its high sensitivity and specificity allow for the detection of trace amounts of the compound and provide detailed structural information. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte, which can be analyzed in either positive or negative ion mode. nih.gov
For qualitative analysis, high-resolution mass spectrometry (HRMS) analyzers such as Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, enabling the determination of the elemental composition of 6''-Acetylapiin with low parts-per-million (ppm) error. mdpi.comdntb.gov.ua Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. nih.govmdpi.com In an MS/MS experiment, the molecular ion of 6''-Acetylapiin is selected and fragmented, and the resulting product ions provide a fingerprint that confirms the identity of the aglycone, the sugar moieties, and the acyl group. mdpi.com
Table 2: Illustrative Mass Spectrometry Data for 6''-Acetylapiin Values are theoretical and for illustrative purposes. [M] represents the molecular formula C₂₈H₃₀O₁₅.
| Ion Type | m/z (Daltons) | Interpretation |
|---|---|---|
| Precursor Ion [M-H]⁻ | 605.1563 | Deprotonated molecule, commonly observed in negative ion mode ESI. |
| Precursor Ion [M+H]⁺ | 607.1712 | Protonated molecule, observed in positive ion mode ESI. |
| Product Ion [M-H-42]⁻ | 563.1458 | Loss of the acetyl group (C₂H₂O) from the precursor ion. |
| Product Ion [M-H-132]⁻ | 473.1038 | Loss of the apiose sugar moiety from the precursor ion. |
| Product Ion [Aglycone+H]⁺ | 271.0601 | The apigenin aglycone fragment. |
The precise structural elucidation of 6''-Acetylapiin, specifically the confirmation of its glycosylation and acylation patterns, is heavily reliant on tandem mass spectrometry (MS/MS). nih.govmdpi.com The fragmentation patterns observed in the MS/MS spectra are highly informative.
The process involves the cleavage of the O-glycosidic bonds, which results in product ions corresponding to the loss of sugar units. mdpi.com For 6''-Acetylapiin, this would involve the loss of the apiosyl-glucosyl moiety. Characteristic neutral losses of sugar residues are readily identified: a loss of 162 Da corresponds to a hexose (B10828440) (glucose), and a loss of 132 Da corresponds to a pentose (B10789219) (apiose). mdpi.com
The presence and identity of the acyl group are also determined through fragmentation. The acetyl group on 6''-Acetylapiin results in a characteristic neutral loss of 42 Da (C₂H₂O). oup.com High-resolution mass spectrometry can distinguish this from other potential acyl groups by providing a highly accurate mass of the fragment. mdpi.com While MS/MS is powerful for identifying the components and their connectivity, it generally cannot determine the exact position of the acylation on the sugar. mdpi.com However, comparison of fragmentation patterns with those of known standards or data from the literature can provide strong evidence for the structure. csic.es The differentiation between O- and C-glycosides is also possible, as C-glycosides exhibit unique fragmentation pathways, including cross-ring cleavages of the sugar residue. oup.com
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
Methodological Validation and Performance Characteristics
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. labmanager.comamericanpharmaceuticalreview.com Method validation demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the analysis of 6''-Acetylapiin. The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.com
The validation of an HPLC-DAD or LC-MS method for 6''-Acetylapiin would involve assessing several performance characteristics. nih.gov Specificity is critical to ensure that the signal measured comes solely from 6''-Acetylapiin and is not affected by interference from other compounds in the sample matrix, such as its precursor apiin (B1667559) or other flavonoids. edqm.eu
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (e.g., via DAD or MS) shows no co-eluting impurities at the analyte's retention time. americanpharmaceuticalreview.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A minimum of 5 concentration levels; Correlation coefficient (R²) ≥ 0.999. labmanager.com |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assays, typically 80-120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by recovery studies. | Recovery of 98-102% of the analyte from a spiked matrix. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
Analytical Markers and Quality Control Applications
6''-Acetylapiin can serve as a valuable analytical marker for the quality control of plant materials in which it is present, such as parsley (Petroselinum crispum). iiarjournals.org An analytical marker is a constituent or group of constituents used for quality assessment, ensuring the identity, purity, and consistency of a product. frontiersin.org
The presence and concentration of acylated flavonoids like 6''-Acetylapiin can be indicative of the plant's genetic variety, growing conditions, or post-harvest processing. For instance, research on parsley has shown that the ratio of a related compound, 6''-O-malonylapiin, to its non-acylated form, apiin, is a suitable marker to differentiate between fresh, freeze-dried, and oven-dried plant material. researchgate.netnih.govingentaconnect.com Oven-drying can cause the loss of the thermally labile malonyl group, significantly lowering the ratio. researchgate.netnih.gov A similar principle could apply to 6''-Acetylapiin, where its ratio to apiin could serve as a quality indicator for processing methods.
Furthermore, in a study on purple rice, 6''-acetylapiin was identified as a significant metabolic marker that could accurately distinguish between different sample groups based on agricultural treatment. mdpi.com This highlights its potential as a biomarker in metabolomics studies and for the quality control of functional foods and herbal products, ensuring that they have the desired chemical profile. frontiersin.orgmdpi.com
Biological Activities and Mechanistic Investigations of 6 Acetylapiin Pre Clinical Models
Phytoestrogenic Activity and Receptor Interactions
6''-Acetylapiin has been identified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. frontiersin.orgnih.govfrontiersin.org Its activity has been evaluated in both in vitro and in vivo models.
The estrogenic potential of 6''-acetylapiin has been assessed using estrogen-sensitive human breast cancer cell lines, such as MCF-7. jst.go.jpnih.gov Research has shown that a methanolic extract of parsley, containing 6''-acetylapiin, exhibited potent estrogenic activity, comparable to that of isoflavone (B191592) glycosides from soybean. jst.go.jpnih.gov This activity was demonstrated by the proliferation of MCF-7 cells. jst.go.jpnih.gov
Further studies have indicated that the estrogenic activities of flavone (B191248) glycosides like 6''-acetylapiin are enhanced when their glycoside moieties are removed, liberating the aglycone. jst.go.jpnih.gov For instance, the aglycone of 6''-acetylapiin, apigenin (B1666066), demonstrated significant proliferative effects on MCF-7 cells. jst.go.jp
Interestingly, one study observed that a parsley root extract, which contains 6''-acetylapiin, inhibited DNA synthesis in both benign (MCF12A) and malignant (MCF7) estrogen receptor-positive breast cells. iiarjournals.orgiiarjournals.org The strongest inhibition of proliferation in MCF-7 cells, approximately 80%, was seen at a concentration of 100 μg/ml. iiarjournals.org This suggests a complex interaction with estrogen receptors that may lead to either estrogenic or anti-proliferative effects depending on the specific context and the mixture of compounds present in an extract. uni-muenchen.de Phytoestrogens can interact with cellular processes through various mechanisms beyond just estrogen receptor binding, including influencing cell signaling pathways, apoptosis, and the cell cycle. uni-muenchen.de
Table 1: In vitro Estrogenic Activity of Compounds Related to 6''-Acetylapiin
| Compound | Assay | Model | Key Finding | Reference |
|---|---|---|---|---|
| 6''-Acetylapiin | Cell Proliferation | MCF-7 Cells | Isolated as a compound with estrogenic activity from parsley. | jst.go.jpnih.gov |
| Parsley Extract (containing 6''-Acetylapiin) | Cell Proliferation | MCF-7 Cells | Showed potent estrogenic activity, comparable to soybean isoflavones. | jst.go.jpnih.gov |
| Apigenin (Aglycone of 6''-Acetylapiin) | Cell Proliferation | MCF-7 Cells | EC50 value of 1.0 μM for enhancing MCF-7 proliferation. | jst.go.jpnih.gov |
| Parsley Root Extract (containing 6''-Acetylapiin) | DNA Synthesis Inhibition | MCF-7 and MCF12A Cells | Showed significant antiproliferative effects. | iiarjournals.orgiiarjournals.org |
To investigate the in vivo estrogenic effects of compounds, researchers often use ovariectomized (OVX) animal models. xiahepublishing.combiocytogen.com In these models, the ovaries are removed, leading to a state of estrogen deficiency and subsequent atrophy of the uterus. biocytogen.comepa.gov The uterotrophic assay, which measures the increase in uterine weight, is a standard method for assessing estrogenic activity. epa.gov
Studies have shown that oral administration of a methanolic extract of parsley, which contains 6''-acetylapiin, restored the uterine weight in ovariectomized mice. jst.go.jpnih.govresearchgate.net This effect is attributed to the estrogenic activity of its flavonoid glycosides, including 6''-acetylapiin, and their aglycones like apigenin. researchgate.netiscientific.org Specifically, apiin (B1667559) and its aglycone apigenin were identified as being responsible for the restoration of uterine mass in these animal models. researchgate.netiscientific.org This demonstrates that compounds from parsley can exert estrogen-like effects in a living organism, confirming the in vitro findings.
In vitro Cellular Proliferation Studies (e.g., MCF-7 Cell Lines)
Antioxidant Properties and Oxidative Stress Modulation
6''-Acetylapiin is one of the phenolic compounds and flavonoids identified in Petroselinum crispum that contribute to its wide range of pharmacological activities, including antioxidant effects. researchgate.netcapes.gov.brnih.gov The antioxidant properties of parsley are attributed to its content of flavonoids, such as apigenin and its glycosides like apiin and 6''-acetylapiin, as well as essential oil components like myristicin (B1677595) and apiol. researchgate.netekb.eg
These compounds can modulate oxidative stress, which is implicated in various chronic diseases. nih.govfrontiersin.org The antioxidant mechanisms of flavonoids like apigenin involve enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which neutralize harmful free radicals. nih.govfrontiersin.org
Anti-inflammatory Mechanisms and Signaling Pathway Modulation
In addition to its antioxidant properties, 6''-acetylapiin is among the active compounds in parsley recognized for their anti-inflammatory activities. researchgate.netcapes.gov.brnih.gov The anti-inflammatory effects of parsley are largely attributed to its rich content of flavonoids and essential oils. nih.gov These compounds have been shown to reduce the levels of inflammatory markers. nih.gov The flavonoids in parsley, including apigenin, contribute to these anti-inflammatory effects. nih.gov
Antimicrobial and Antifungal Activity Assessment
6''-acetylapiin has been identified as one of the active compounds in Petroselinum crispum that contribute to its antimicrobial and antifungal properties. researchgate.netcapes.gov.brekb.eg Various extracts of parsley have demonstrated a broad range of activity against different microorganisms. iscientific.orgstuartxchange.org
Methanol (B129727) extracts of parsley leaves, which contain 6''-acetylapiin, have shown antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, and Saccharomyces cerevisiae. iscientific.org The antimicrobial properties of parsley are often attributed to its diverse phytochemical composition, including flavonoids and coumarins. iscientific.orgstuartxchange.org
Effects on Other Biological Systems (e.g., Antispasmodic, Antiplatelet in Animal Models)
6''-Acetylapiin is a constituent of Petroselinum crispum, a plant that has demonstrated various other biological activities in pre-clinical models, including antispasmodic and antiplatelet effects. researchgate.netiscientific.org
Extracts from the aerial parts of parsley have shown antispasmodic activity on isolated rat ileum, reducing both spontaneous and acetylcholine-induced contractions. researchgate.netiscientific.org Additionally, parsley leaves have exhibited a strong antiplatelet aggregation effect. iscientific.org This activity is attributed to its aglycone flavonoids, such as kaempferol (B1673270) and apigenin. iscientific.org
Identification of Molecular Targets and Downstream Effects
The molecular mechanisms underpinning the biological activities of 6''-Acetylapiin in preclinical models are an area of ongoing investigation. While studies focusing exclusively on this compound are limited, research on plant extracts containing 6''-Acetylapiin, alongside mechanistic studies of structurally related flavonoid glycosides, provides significant insights into its potential molecular targets and subsequent downstream cellular effects. The primary areas of investigation point towards interactions with hormone receptors and modulation of inflammatory signaling pathways.
Estrogen Receptor Modulation
A significant body of evidence from preclinical studies identifies estrogen receptors (ERs) as a primary molecular target for 6''-Acetylapiin, classifying it as a phytoestrogen. Phytoestrogens are plant-derived compounds that can bind to estrogen receptors, potentially eliciting estrogenic or anti-estrogenic effects.
Research using the estrogen-sensitive human breast cancer cell line, MCF-7, has been pivotal in this area. In one study, a methanolic extract from the aerial parts of Petroselinum crispum (parsley), which contains 6''-Acetylapiin, demonstrated potent estrogenic activity. nih.govjst.go.jp This activity was characterized by the proliferation of MCF-7 cells, a common bioassay for estrogenicity. nih.gov Further bioassay-guided separation of the extract confirmed that flavone glycosides, including 6''-Acetylapiin, were responsible for this effect. nih.govjst.go.jp
In vivo studies support these findings. The oral administration of parsley extract to ovariectomized mice, a model for post-menopause, led to a significant restoration of uterine weight. nih.govresearchgate.net The uterus is a primary estrogen-responsive organ, and its growth is a classic indicator of estrogenic action, suggesting that compounds within the extract, such as 6''-Acetylapiin and its related flavonoid apiin, interact with estrogen receptors to trigger downstream proliferative signals in target tissues. nih.govresearchgate.net
It is noted, however, that the estrogenic activity of these flavone glycosides appears to be enhanced when the glycoside moieties are removed, indicating their aglycones (e.g., apigenin) may have a stronger direct interaction with the receptors. nih.govjst.go.jp Nevertheless, the glycoside form, 6''-Acetylapiin, is identified as an active phytoestrogenic compound. iiarjournals.org The interaction with ERs can lead to the modulation of various downstream signaling pathways that control cell growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is often implicated in the action of phytoestrogens. iiarjournals.orguni-muenchen.de
Table 1: Preclinical Evidence for Estrogen Receptor Targeting by 6''-Acetylapiin
| Preclinical Model | Preparation Used | Observed Effect | Inferred Molecular Interaction/Downstream Effect | Reference(s) |
| MCF-7 Cells (Human Breast Cancer) | Methanolic extract of P. crispum containing 6''-Acetylapiin | Induced cell proliferation | Agonistic activity at Estrogen Receptors (ERs), leading to proliferative signaling. | nih.gov, jst.go.jp |
| Ovariectomized Mice | Oral administration of P. crispum extract | Restoration of uterine weight | In vivo estrogenic effect, confirming ER interaction and downstream tissue growth. | researchgate.net, nih.gov |
| MCF-7 & MCF12A Cells | P. crispum root extract containing 6''-Acetylapiin | Antiproliferative effects at higher concentrations | Modulation of cell proliferation pathways, potentially via ERs or other mechanisms. | iiarjournals.org |
Modulation of Inflammatory Pathways
Flavonoids as a chemical class are well-recognized for their anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of key enzymes and transcription factors that regulate the inflammatory response. athmsi.org Although direct evidence for 6''-Acetylapiin is sparse, its contribution to the anti-inflammatory effects of parsley extracts is strongly suggested.
Preclinical studies have shown that parsley extracts can inhibit the production of key inflammatory mediators. frontiersin.org These include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.org The production of these molecules is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Research on other flavonoid glycosides has demonstrated a marked reduction in the expression levels of both iNOS and COX-2 proteins in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govmdpi.com It is therefore highly probable that 6''-Acetylapiin contributes to anti-inflammatory activity by targeting and downregulating the expression of iNOS and COX-2.
Furthermore, the anti-inflammatory actions of flavonoids are often linked to the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a central regulator that controls the gene expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). mdpi.com Parsley extracts have been shown to reduce levels of TNF-α and IL-1β in animal models. nih.gov This suggests that 6''-Acetylapiin, as an active flavonoid constituent, may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby preventing the transcription of downstream inflammatory genes.
Table 2: Putative Molecular Targets of 6''-Acetylapiin in Inflammatory Pathways
| Potential Molecular Target | Downstream Effect | Supporting Evidence | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Inhibition of Prostaglandin E2 (PGE2) synthesis | Parsley extracts inhibit PGE2; related flavonoids inhibit COX-2 expression. | frontiersin.org, nih.gov, nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of Nitric Oxide (NO) synthesis | Parsley extracts inhibit NO; related flavonoids inhibit iNOS expression. | frontiersin.org, nih.gov, mdpi.com |
| Nuclear Factor-kappa B (NF-κB) | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Parsley extracts reduce TNF-α and IL-1β levels; flavonoid mechanisms are often NF-κB-mediated. | nih.gov, mdpi.com |
Structure Activity Relationships Sar of 6 Acetylapiin
Impact of Glycosylation on Biological Potency
Glycosylation, the attachment of sugar moieties to a molecule, significantly impacts the pharmacokinetic and pharmacodynamic properties of flavonoids. In the case of 6''-Acetylapiin, the presence of the apiosyl-glucoside chain at the C7 position of the apigenin (B1666066) backbone plays a critical role in its biological potency.
Research on the estrogenic activity of flavonoids isolated from parsley has demonstrated that glycosylation tends to decrease the biological potency. nih.govpharm.or.jp Studies have shown that the aglycone form, apigenin, exhibits significantly higher estrogenic activity compared to its glycosylated counterparts, including 6''-Acetylapiin and apiin (B1667559). nih.govpharm.or.jp This suggests that the bulky sugar group may hinder the interaction of the flavonoid with its biological targets, such as estrogen receptors. The removal of the glycoside moiety appears to be a critical step for enhanced biological activity. nih.govpharm.or.jp
Both 6''-Acetylapiin and its non-acetylated form, apiin, have been reported to show weak estrogenic activity in MCF-7 breast cancer cell proliferation assays. pharm.or.jp This underscores the general trend of reduced activity for the glycosylated forms of apigenin.
Role of the Acetyl Moiety in Modulating Activity
The distinguishing feature of 6''-Acetylapiin is the presence of an acetyl group at the 6''-position of the terminal apiose sugar. This acetylation can influence the molecule's polarity, solubility, and interaction with enzymes and receptors.
While direct comparative studies quantifying the specific contribution of the acetyl group to the biological activity of 6''-Acetylapiin are limited, some inferences can be drawn. The primary research by Yoshikawa et al. (2000) indicates that both 6''-acetylapiin and apiin (the non-acetylated form) exhibit weak estrogenic activity. pharm.or.jp This observation suggests that the addition of the acetyl group at this specific position does not lead to a significant enhancement of estrogenic potency. In fact, the deacetylation of 6''-acetylapiin yields apiin, confirming their close structural relationship. pharm.or.jp
The acetyl moiety may, however, play a role in other biological contexts or influence the molecule's metabolic fate, though specific research on this aspect of 6''-Acetylapiin is not extensively available.
Comparative Studies with Aglycones (e.g., Apigenin) and Related Flavonoids
To better understand the SAR of 6''-Acetylapiin, it is essential to compare its activity with its aglycone, apigenin, and other related flavonoids. As previously mentioned, the estrogenic activity of the aglycone apigenin is significantly more potent than that of 6''-Acetylapiin. nih.govpharm.or.jp
A study by Yoshikawa et al. (2000) provides valuable comparative data on the estrogenic activity of various flavonoid aglycones, measured by their ability to enhance the proliferation of MCF-7 cells. nih.govpharm.or.jp
| Compound | EC₅₀ (µM) for MCF-7 Cell Proliferation |
| Apigenin | 1.0 |
| Kaempferol (B1673270) | 0.56 |
| Diosmetin | 2.9 |
| Daidzein (B1669772) (isoflavone) | 0.61 |
| Genistein (isoflavone) | 0.60 |
This data clearly demonstrates that the removal of the sugar moiety to yield the aglycone is a key determinant for enhanced estrogenic activity. nih.govpharm.or.jp The potency of apigenin is comparable to that of well-known phytoestrogenic isoflavones like daidzein and genistein. nih.govpharm.or.jp In contrast, 6''-Acetylapiin and apiin showed weak and non-significant activity at a concentration of 10µM in the same assay. pharm.or.jp
These comparative studies highlight that the core flavonoid structure, particularly the hydroxylation pattern of the A and B rings, is a primary driver of biological activity, which is then modulated by glycosylation and other substitutions.
Stereochemical Influences on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity, as it governs the precise fit of a molecule into the binding site of a protein or receptor. nih.govnumberanalytics.comnumberanalytics.com Flavonoid glycosides possess multiple chiral centers within their sugar moieties, and the specific stereoisomer can determine its biological efficacy.
For 6''-Acetylapiin, the stereochemistry of the apiose and glucose sugars could theoretically influence its interaction with biological targets. However, there is a notable lack of specific research in the currently available scientific literature that investigates the stereochemical influences on the biological interactions of 6''-Acetylapiin. The apiose sugar itself is a unique branched-chain pentose (B10789219), and its specific spatial arrangement within the glycoside could be a factor in its biological recognition. oup.comnih.gov
While the general importance of stereochemistry in drug action is well-established, dedicated studies to elucidate the role of the specific stereoisomers of 6''-Acetylapiin in its biological activities have not been reported. Future research in this area would be invaluable for a more complete understanding of its structure-activity profile.
Chemical Synthesis and Derivatization Approaches Academic Research Focus
Strategic Approaches to the Total Synthesis of 6''-Acetylapiin and its Analogs
The total synthesis of a complex flavonoid glycoside such as 6''-Acetylapiin has not been explicitly detailed in published literature to date. However, a plausible synthetic route can be conceptualized based on established methods for flavonoid synthesis, glycosylation, and selective acylation. Such a strategy would be multifaceted, requiring precise control over regioselectivity and stereoselectivity at several key stages.
A logical retrosynthetic analysis would disconnect the molecule into three primary building blocks: the apigenin (B1666066) aglycone, a D-glucose unit, and a D-apiose unit. The synthesis would proceed in a convergent manner.
Ecological Roles and Phytochemical Interactions of 6 Acetylapiin
Function in Plant Defense Mechanisms Against Herbivores and Pathogens
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. science4fun.info Among the most widespread and diverse of these defenses are phenolic compounds, including flavonoids. nih.gov Flavonoids play a central role in defending plants against a range of biotic threats through various mechanisms, such as toxicity, repellency, and the inhibition of nutrient absorption in herbivores. nih.govresearchgate.net
As a flavone (B191248) glycoside, 6''-acetylapiin is understood to be a component of this chemical defense system. While direct studies on the specific effects of isolated 6''-acetylapiin on herbivores and pathogens are not extensively detailed in current literature, its role can be inferred from the well-documented functions of the flavonoid class. Flavonoids can disrupt the digestion, growth, and development of insects and other herbivores. nih.gov They can also act as antimicrobial agents, inhibiting the growth of pathogenic fungi and bacteria. frontiersin.org
The defense response in plants is often induced, meaning it is triggered or enhanced upon attack. science4fun.info When a plant is damaged by herbivores or infected by pathogens, it can initiate a cascade of signaling pathways, often involving phytohormones like salicylic (B10762653) acid and jasmonic acid. maxapress.comresearchgate.netapsnet.org These signals can lead to an increased production of defensive secondary metabolites, including flavonoids, at the site of attack and systemically throughout the plant. nih.govresearchgate.net For instance, salicylic acid is a key regulator of plant defense against biotrophic pathogens and can trigger systemic acquired resistance (SAR), a state of heightened immunity. maxapress.com Therefore, the biosynthesis of compounds like 6''-acetylapiin is likely integrated into these complex defense signaling networks.
Table 1: General Defense Mechanisms of Flavonoids in Plants
| Defense Mechanism | Description | Potential Role of 6''-Acetylapiin |
|---|---|---|
| Antifeedant/Repellent | Compounds that deter herbivores from feeding due to bitter taste or toxicity. nih.govresearchgate.net | As a flavonoid, it likely contributes to the unpalatability of plant tissues to certain herbivores. |
| Enzyme Inhibition | Flavonoids can bind to and inhibit the activity of digestive enzymes in herbivores, reducing nutrient uptake. nih.gov | May interfere with the digestive processes of insects that consume the plant. |
| Antimicrobial Activity | Direct inhibition of the growth and proliferation of pathogenic bacteria and fungi. nih.govfrontiersin.org | Could function to protect plant tissues from infection by microbial pathogens. |
| Signaling Molecule | Acts as a signal in plant defense pathways, potentially inducing other defense responses. maxapress.com | Its production may be regulated by, and contribute to, defense signaling cascades like the salicylic acid pathway. |
Allelopathic Potential and Interspecies Chemical Communication
Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment. frontiersin.org These compounds, known as allelochemicals, encompass a wide range of secondary metabolites, including phenolics, terpenoids, and flavonoids. nih.gov They can be released from various plant parts through volatilization, root exudation, or the decomposition of plant residues. wur.nl
While direct experimental evidence for the allelopathic activity of 6''-acetylapiin is scarce, its chemical nature as a flavonoid suggests a potential role in such interactions. Flavonoids are frequently implicated in the allelopathic effects of various plant species. nih.gov Water-soluble flavonoids can leach from leaves and litter, accumulating in the soil and affecting neighboring plants by inhibiting seed germination or root growth. frontiersin.org Given that 6''-acetylapiin is present in the aerial parts of plants like parsley, it is plausible that it could be released into the surrounding environment, contributing to the plant's competitive ability. researchgate.netjst.go.jp The use of plant extracts rich in allelochemicals is being explored as a natural alternative to synthetic herbicides, highlighting the potency of these compounds in mediating plant-plant interactions. frontiersin.orgdavidpublisher.com
Interspecies chemical communication extends beyond plant-plant interactions to include communication with microorganisms. nih.govresearchgate.netnih.gov Plants secrete a variety of compounds into the rhizosphere (the soil region around the roots) that can influence the composition and activity of the soil microbiome. Flavonoids are known to be key signaling molecules in the establishment of symbiotic relationships, such as between legumes and nitrogen-fixing rhizobia bacteria. researchgate.net They can also mediate defensive interactions with soil-borne pathogens. Although the specific function of 6''-acetylapiin in this context has not been defined, as a flavonoid, it may participate in the complex chemical dialogues between the plant and its microbial community.
Contribution to Plant Physiological Processes
Plant physiology involves the study of vital processes such as metabolism, nutrient transport, and responses to environmental stimuli. ijrpr.comgau.edu.bd Secondary metabolites, while not always essential for primary growth, play crucial roles in the plant's ability to respond and adapt to its environment. researchgate.net
The biosynthesis of 6''-acetylapiin is an integral part of the flavonoid metabolic pathway, a significant branch of the phenylpropanoid pathway in plants. mdpi.com Research on purple rice has shown that the regulation of this pathway can be influenced by external factors. In one study, the exogenous application of another flavonoid, trilobatin, resulted in changes to the flavonoid biosynthesis pathway, where 6''-acetylapiin was identified as one of the key downregulated end products. mdpi.com This finding directly demonstrates the integration of 6''-acetylapiin synthesis within the plant's metabolic network and its responsiveness to chemical signals.
Table 2: Research Findings on 6''-Acetylapiin in Plant Metabolism
| Study Subject | Experimental Context | Finding Related to 6''-Acetylapiin | Reference |
|---|
Adaptation and Evolutionary Significance in Plant-Environment Interactions
Adaptation is the evolutionary process by which organisms become better suited to their habitats. wikipedia.org For sessile organisms like plants, adaptation to both biotic pressures (e.g., herbivores and pathogens) and abiotic challenges (e.g., UV radiation, drought) is paramount for survival and reproductive success. nih.gov The evolution of diverse secondary metabolic pathways is a primary mechanism through which plants adapt to their environment. nih.gov
The existence of a specific and complex compound like 6''-acetylapiin, which requires a dedicated series of enzymatic steps to produce, points to a significant evolutionary advantage for the plants that synthesize it. The maintenance of this biosynthetic pathway through natural selection implies that the functions of 6''-acetylapiin—primarily defense and physiological regulation—have contributed to the fitness of the species in which it is found, such as members of the Apiaceae and Asteraceae families. stuartxchange.orgglycoscience.ru
The production of flavonoids as a defense against herbivores and pathogens is a clear adaptive trait. nih.gov As environmental pressures from these antagonists change over evolutionary time, the chemical defenses of plants co-evolve. The structural modifications of a basic flavonoid scaffold, such as the addition of an acetyl group to create 6''-acetylapiin from its precursor, can alter the compound's biological activity, potentially making it more effective against specific enemies or giving it novel functions. This chemical diversification is a hallmark of plant-environment interactions and a key driver of plant evolution. nih.gov Therefore, 6''-acetylapiin represents one outcome of the ongoing evolutionary arms race between plants and the organisms that consume or infect them, underscoring its significance as an adaptive trait in the plant kingdom.
Future Research Directions and Translational Perspectives Pre Clinical
Comprehensive Elucidation of Biosynthetic and Regulatory Networks
The biosynthesis of 6''-Acetylapiin is understood to be part of the broader flavonoid and phenylpropanoid pathways, but the specific enzymatic steps and regulatory controls remain largely uncharacterized. mdpi.com Future research must focus on identifying and characterizing the specific enzymes, such as acyltransferases, responsible for the final acetylation step that converts apiin (B1667559) to 6''-Acetylapiin.
Key research objectives should include:
Gene Identification: Utilizing transcriptomics (RNA-seq) and genomics to identify candidate genes involved in the entire biosynthetic pathway within 6''-Acetylapiin-producing plants. nih.gov
Enzyme Characterization: Heterologous expression and biochemical characterization of the identified enzymes to confirm their function and substrate specificity.
Regulatory Analysis: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes in response to developmental cues and environmental stimuli. nih.gov Understanding this regulatory network could provide a basis for biotechnological approaches to enhance the production of 6''-Acetylapiin in plant cell cultures or engineered microbial systems. mdpi.comnih.gov A study on purple rice, for instance, identified 6''-acetylapiin as a downregulated metabolite in the flavonoid biosynthesis pathway when treated with exogenous trilobatin, highlighting the complex regulation of these compounds. mdpi.com
Advanced Mechanistic Studies in Relevant in vitro and Animal Models
While initial studies have pointed towards estrogenic activity, the precise molecular mechanisms of 6''-Acetylapiin are not fully understood. researchgate.netnih.govfrontiersin.orgnih.gov Advanced pre-clinical studies using relevant cell-based (in vitro) and animal (in vivo) models are crucial.
In vitro Studies: Research should move beyond simple proliferation assays to more sophisticated molecular investigations. This includes using estrogen-sensitive cell lines like MCF-7 to determine if 6''-Acetylapiin's effects are mediated through estrogen receptor (ERα and ERβ) binding, activation, and subsequent downstream signaling. nih.goviiarjournals.org Studies should also explore its effects on other cellular pathways, such as those involved in inflammation and oxidative stress. researchgate.netnih.gov
Animal Models: The use of appropriate animal models is essential for translational research. nih.govoatext.comvet-ebooks.com Ovariectomized rodent models have been used to demonstrate the estrogenic effects of parsley extracts containing 6''-Acetylapiin, showing a restoration of uterine weight. researchgate.netnih.govresearchgate.net Future studies should use these models to specifically assess the dose-dependent effects of purified 6''-Acetylapiin on various estrogen-responsive tissues. Additionally, models for other conditions where flavonoids have shown promise, such as cardiovascular or metabolic diseases, should be employed. mdpi.compreprints.org
Development of High-Throughput Analytical Platforms
To facilitate the extensive screening and analysis required for pre-clinical research, the development of high-throughput analytical platforms is necessary. The complexity of plant extracts necessitates robust and efficient methods for the identification and quantification of 6''-Acetylapiin.
Current analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are effective but can be adapted for higher throughput. mdpi.comresearchgate.netnih.gov
Future Platform Characteristics:
Automation: Integrating automated liquid handling and sample preparation to increase the number of samples processed. researchgate.net
Speed: Employing rapid chromatography-free mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS), which can analyze samples in seconds. prf.orgnsf.gov
Miniaturization: Using microfluidics-based platforms to reduce sample and reagent volumes, decrease analysis time, and enable parallel processing. osti.gov
These advanced platforms would accelerate the screening of various plant sources for 6''-Acetylapiin content and support the rapid analysis of samples from in vitro and in vivo studies. researchgate.netnsf.gov
Exploration of Novel Pre-clinical Biological Activities and Combinatorial Effects
The biological activities of 6''-Acetylapiin are likely not limited to its estrogenic effects. As a flavonoid, it belongs to a class of compounds known for a wide array of pharmacological properties. nih.govscience.govresearchgate.netresearchgate.net
Potential Areas for Exploration:
Antioxidant and Anti-inflammatory Activity: Investigating its ability to scavenge free radicals and modulate inflammatory pathways (e.g., iNOS, COX-2, TNF-α). researchgate.netmdpi.com
Anticancer Properties: Screening against various cancer cell lines, particularly hormone-dependent cancers like breast cancer, to assess antiproliferative and pro-apoptotic effects. iiarjournals.orgfrontiersin.orgnih.gov
Cardioprotective Effects: Examining its potential role in processes like platelet aggregation, vasodilation, and lipid metabolism, which are relevant to cardiovascular health. mdpi.compreprints.org
Combinatorial Studies: A crucial area of future research is the investigation of synergistic or antagonistic effects when 6''-Acetylapiin is combined with other phytochemicals found in parsley, such as apigenin (B1666066), kaempferol (B1673270), and myristicin (B1677595), or with conventional therapeutic drugs. researchgate.netpreprints.org For example, apigenin has demonstrated the ability to potentiate the antiplatelet effects of aspirin. mdpi.compreprints.org Similar interactions could exist for 6''-Acetylapiin, potentially enhancing therapeutic efficacy or mitigating side effects.
Computational and in silico Modeling for Predictive Research
Computational tools can significantly accelerate the drug discovery process by predicting the biological activities and potential targets of compounds like 6''-Acetylapiin, guiding further experimental work. researchgate.netolemiss.edu
Target Prediction: Using web servers like PASS (Prediction of Activity Spectra for Substances), SwissTargetPrediction, and others to predict a range of potential biological targets based on the chemical structure of 6''-Acetylapiin. researchgate.netfabad.org.tr This can help identify novel therapeutic areas for investigation.
Molecular Docking: Performing molecular docking simulations to model the interaction of 6''-Acetylapiin with the binding sites of predicted protein targets, such as estrogen receptors or enzymes involved in inflammation (e.g., COX-2). mdpi.comresearchgate.netolemiss.edu This can provide insights into the molecular basis of its activity and help in designing more potent analogues.
ADME/T Prediction: Utilizing tools like SwissADME to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6''-Acetylapiin. researchgate.netolemiss.edu This helps in early assessment of its drug-likeness and potential pharmacokinetic behavior in vivo.
By integrating these in silico approaches, researchers can prioritize experimental studies, optimize research design, and more effectively explore the translational potential of 6''-Acetylapiin. nih.govmdpi.com
Q & A
Q. Q1. What are the validated analytical methods for identifying and characterizing 6''-Acetylapiin in plant extracts?
To confirm the presence of 6''-Acetylapiin, researchers should employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection can isolate the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) provide structural elucidation . For purity assessment, HPLC with a diode-array detector (DAD) is recommended, with retention times and spectral data compared against authenticated standards. Ensure experimental protocols include solvent systems, column specifications, and calibration curves to enhance reproducibility .
Q. Q2. How can researchers optimize the extraction of 6''-Acetylapiin from natural sources while minimizing degradation?
Extraction efficiency depends on solvent polarity, temperature, and extraction time. A stepwise approach is advised:
Conduct a solvent screening (e.g., methanol, ethanol, aqueous mixtures) using Soxhlet or ultrasound-assisted extraction.
Optimize parameters via response surface methodology (RSM) to balance yield and stability.
Quantify degradation products (e.g., hydrolyzed derivatives) using LC-MS to validate stability under selected conditions .
Document all steps in the Methods section, including centrifugation speeds, filtration methods, and storage conditions to ensure replicability .
Q. Q3. What are the critical parameters for synthesizing 6''-Acetylapiin derivatives, and how should their purity be assessed?
Synthetic routes should prioritize regioselective acetylation. Key parameters include:
- Reaction temperature (controlled via oil baths or reflux setups).
- Catalyst selection (e.g., pyridine for acetylation).
- Post-synthesis purification via column chromatography (silica gel, gradient elution).
Characterize derivatives using melting point analysis, FT-IR for acetyl group confirmation, and HPLC-MS for purity (>95%). For novel derivatives, provide full spectral data in supplementary materials .
Advanced Research Questions
Q. Q4. How can contradictory spectral data for 6''-Acetylapiin across studies be systematically resolved?
Contradictions often arise from solvent effects, instrument calibration, or impurities. To address this:
Cross-validate data using multiple instruments (e.g., compare NMR spectra from 300 MHz vs. 600 MHz machines).
Replicate experiments under standardized conditions (solvent, temperature, concentration).
Perform spiking experiments with pure standards to confirm peak assignments.
Publish raw spectral data in supplementary files to enable peer validation .
A detailed uncertainty analysis (e.g., signal-to-noise ratios, baseline corrections) should accompany results to clarify discrepancies .
Q. Q5. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of 6''-Acetylapiin in biological systems?
Adopt a multi-tiered approach:
In silico modeling : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors).
In vitro assays : Test acetylated vs. non-acetylated derivatives in cell-based models (e.g., antioxidant activity via DPPH assay).
Dose-response studies : Include negative controls and IC50 calculations.
Mechanistic studies : Use gene expression profiling (qPCR) or Western blotting to identify pathways modulated by the acetyl group.
Ensure statistical power by calculating sample sizes a priori and reporting confidence intervals .
Q. Q6. How should researchers address conflicting bioactivity results for 6''-Acetylapiin in different experimental models?
Conflicts may stem from model specificity (e.g., cell lines vs. animal models) or pharmacokinetic factors. Mitigation strategies include:
Model standardization : Use validated cell lines (e.g., ATCC-certified) and control for passage number.
Bioavailability studies : Assess compound stability in culture media or plasma via LC-MS.
Meta-analysis : Compare results across studies using PRISMA guidelines, highlighting variables like exposure time or solvent carriers.
Mechanistic redundancy checks : Confirm activity via orthogonal assays (e.g., enzyme inhibition and gene knockout models) .
Q. Q7. What methodologies are recommended for elucidating the metabolic fate of 6''-Acetylapiin in vivo?
Use isotope-labeled (e.g., ¹³C or deuterated) compounds in animal models:
Administer the labeled compound and collect biological samples (plasma, urine, feces).
Identify metabolites via high-resolution MS (HRMS) and MS/MS fragmentation.
Quantify major metabolites using stable isotope dilution assays (SIDA).
Map metabolic pathways using software tools (e.g., MetaboAnalyst).
Publish chromatograms and fragmentation patterns in supplementary materials for transparency .
Methodological Best Practices
- Reproducibility : Document equipment models (e.g., Agilent 1260 HPLC), software versions, and raw data deposition platforms (e.g., Zenodo) .
- Data Contradictions : Use funnel plots or Bland-Altman analyses to assess variability .
- Ethical Reporting : Avoid "cherry-picking" data; disclose all replicates and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
